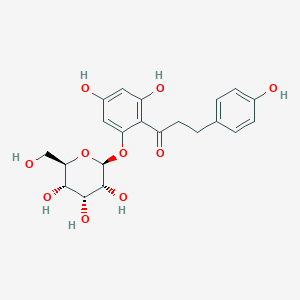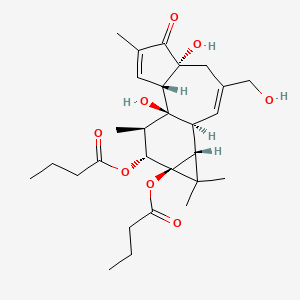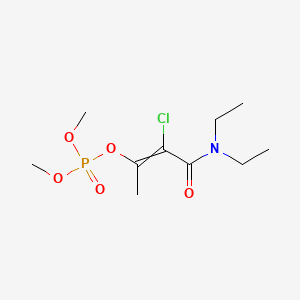![molecular formula C31H40O7 B1677775 2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) CAS No. 78436-02-9](/img/structure/B1677775.png)
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)
Overview
Description
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1), also known as laser detection and ranging, is an active remote sensing technology that uses laser light to detect and measure the distance to an object. It operates by emitting laser pulses and measuring the time it takes for the reflected light to return to the sensor. This technology is widely used in various fields, including atmospheric studies, topographic mapping, and autonomous vehicle navigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ladar systems involves the integration of several components, including laser sources, detectors, and signal processing units. The laser sources used in ladar systems are typically solid-state lasers, such as neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers, which emit light at specific wavelengths. The detectors are usually photodiodes or photomultiplier tubes that can detect the reflected laser light. The signal processing units are responsible for analyzing the time-of-flight data to determine the distance to the target .
Industrial Production Methods: In industrial settings, ladar systems are produced using advanced manufacturing techniques that ensure high precision and reliability. The production process involves the assembly of laser sources, detectors, and signal processing units into a compact and robust system. Quality control measures are implemented at each stage of production to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) systems do not undergo chemical reactions in the traditional sense, as they are primarily composed of electronic and optical components. the materials used in the construction of ladar systems, such as the laser crystals and photodetectors, may undergo physical and chemical changes over time due to factors such as temperature fluctuations and exposure to environmental conditions .
Common Reagents and Conditions: The materials used in ladar systems are typically chosen for their stability and resistance to environmental factors. For example, Nd:YAG lasers are known for their high thermal conductivity and resistance to thermal shock, making them suitable for use in ladar systems. Photodetectors are often made from materials such as silicon or gallium arsenide, which have high sensitivity to light and good stability under various conditions .
Major Products Formed: The primary output of a ladar system is the distance measurement data, which is used to create detailed maps and models of the target area. This data can be used in various applications, such as topographic mapping, environmental monitoring, and autonomous vehicle navigation .
Scientific Research Applications
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) technology has a wide range of applications in scientific research. In atmospheric studies, ladar systems are used to measure the concentration of gases and aerosols in the atmosphere, providing valuable data for climate research and air quality monitoring. In topographic mapping, ladar systems are used to create high-resolution digital elevation models, which are essential for geological and environmental studies. In the field of autonomous vehicles, ladar systems are used to detect obstacles and navigate complex environments, enabling the development of self-driving cars .
Mechanism of Action
The mechanism of action of ladar systems involves the emission of laser pulses and the detection of the reflected light. The time it takes for the laser pulses to travel to the target and back is measured, and this time-of-flight data is used to calculate the distance to the target. The accuracy of ladar measurements depends on factors such as the wavelength of the laser light, the sensitivity of the detectors, and the precision of the signal processing units .
Comparison with Similar Compounds
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) systems are similar to other remote sensing technologies, such as radar and sonar, in that they use electromagnetic waves to detect and measure the distance to an object. ladar systems use laser light, which has a much shorter wavelength than the radio waves used in radar or the sound waves used in sonar. This allows ladar systems to achieve much higher resolution and accuracy in their measurements. Similar technologies include light detection and ranging (lidar) and radar, each with its own unique advantages and applications .
Properties
CAS No. |
78436-02-9 |
|---|---|
Molecular Formula |
C31H40O7 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-hydroxyethyl 2-hydroxybenzoate;(4R,12S,15S,20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol |
InChI |
InChI=1S/C22H30O3.C9H10O4/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22;10-5-6-13-9(12)7-3-1-2-4-8(7)11/h10-11,16,18-19,23H,5-9,12H2,1-4H3;1-4,10-11H,5-6H2/t16-,18-,19-,21-,22?;/m0./s1 |
InChI Key |
MMHAJKAESOSRJG-GUFZSZHCSA-N |
SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
Isomeric SMILES |
CC1=CC(=C2[C@H]3[C@H]4[C@](CC[C@@H]5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
Canonical SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piadar; Ladar; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)



